Home > Products > Screening Compounds P9659 > Protein SSX4 (51-70)
Protein SSX4 (51-70) -

Protein SSX4 (51-70)

Catalog Number: EVT-243545
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein SSX4
Overview

Protein SSX4 (51-70) is a peptide derived from the Synovial Sarcoma X (SSX) family of proteins, which are known for their involvement in synovial sarcomas and other cancers. SSX proteins, including SSX4, are characterized by their expression in specific tumor types and are considered potential targets for immunotherapy due to their tumor-specific antigenicity. The segment of interest, spanning amino acids 51 to 70, plays a crucial role in the immune response against tumors.

Source

SSX4 is encoded by the SSX gene located on the X chromosome. It is primarily expressed in synovial sarcomas, a type of soft tissue sarcoma, but has also been detected in other malignancies. The protein's expression is often associated with the presence of specific antibodies in patients, indicating its potential as a biomarker for certain cancers .

Classification

SSX4 belongs to a class of cancer/testis antigens, which are typically expressed in the testis and various tumors but not in normal somatic tissues. This unique expression pattern makes SSX4 an attractive candidate for cancer immunotherapy.

Synthesis Analysis

Methods

The synthesis of Protein SSX4 (51-70) can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase synthesis involves sequentially adding protected amino acids to a growing peptide chain immobilized on a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Utilizes Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups.
    • The peptide chain is elongated by coupling protected amino acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
    • After synthesis, deprotection steps are performed to yield the free peptide.
  2. Solution-Phase Synthesis:
    • Involves synthesizing smaller peptide segments that are later coupled together.
    • Requires careful design of protecting groups to ensure proper folding and stability of the final product .
Molecular Structure Analysis

Structure

The molecular structure of Protein SSX4 (51-70) consists of a sequence of amino acids that contribute to its three-dimensional conformation. The specific sequence can influence its interaction with antibodies and other proteins.

Data

Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the peptide's conformation and dynamics.

Chemical Reactions Analysis

Reactions

Protein SSX4 (51-70) may undergo various chemical reactions, primarily involving interactions with antibodies or other proteins within an immunological context.

Technical Details

  1. Antigen-Antibody Interactions:
    • The peptide can elicit an immune response, leading to the formation of specific antibodies.
    • These interactions can be studied using enzyme-linked immunosorbent assays or Western blotting techniques.
  2. Post-translational Modifications:
    • Potential modifications such as phosphorylation or glycosylation may occur, affecting the protein's function and stability.
Mechanism of Action

Process

The mechanism of action for Protein SSX4 (51-70) primarily revolves around its role as an antigen recognized by T cells in the immune system. Upon presentation by major histocompatibility complex molecules on antigen-presenting cells, it can stimulate T cell activation and proliferation.

Data

Research has shown that specific CD4+ T cells can recognize epitopes derived from SSX4, suggesting its involvement in anti-tumor immunity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of Protein SSX4 (51-70) is determined by its amino acid composition.
  • Solubility: Typically soluble in aqueous buffers depending on the amino acid sequence and modifications.

Chemical Properties

  • Stability: Stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity with antibodies indicates its potential as a therapeutic target.
Applications

Scientific Uses

Protein SSX4 (51-70) has significant applications in cancer research and immunotherapy:

  1. Cancer Biomarker: Its presence can serve as a diagnostic marker for synovial sarcomas.
  2. Immunotherapy Target: Due to its tumor-specific expression, it is being explored as a target for vaccine development and adoptive T cell therapies.
  3. Research Tool: Utilized in studies investigating tumor immunology and the mechanisms underlying immune evasion by tumors.
Molecular Biology and Genomic Context of SSX4

Genomic Localization and Evolutionary Conservation of the SSX4 Gene

The SSX4 gene resides on the short arm of the X chromosome (Xp11.23), a genomic region characterized by dense gene content and susceptibility to oncogenic rearrangements. This locus underwent a segmental duplication event during primate evolution, resulting in two nearly identical paralogs: SSX4 (telomeric copy) and SSX4B (centromeric copy), arranged in tail-to-tail orientation with approximately 99% sequence identity across coding regions [2] [5]. The reference genomic coordinates for SSX4 span positions 48,383,516 to 48,393,347 (GRCh38/hg38 assembly), encompassing 9 exons that encode multiple protein isoforms through alternative splicing [5]. Evolutionary analysis reveals high conservation across placental mammals, particularly within functional domains, though rodents exhibit accelerated divergence in non-functional regions. The SSX4 promoter contains conserved regulatory elements responsive to testis-specific transcription factors, explaining its restricted expression pattern [5].

Table 1: Genomic Architecture of SSX4 Locus

FeatureSpecificationFunctional Significance
Chromosomal BandXp11.23Cancer-associated translocation hotspot
Exon Count9Generates multiple transcript variants
Paralogous GenesSSX4B (centromeric copy)99% coding sequence identity
Segmental DuplicationTail-to-tail orientationFacilitates unequal crossing over
Transcript VariantsNM001034832.5, NM001040612.4Encodes isoforms a/b with distinct C-termini

Structural Characterization of SSX4 Isoforms and Paralogous Variants (SSX4A/SSX4B)

Two principal SSX4 isoforms are generated through alternative splicing: isoform a (NP001030004.1, 188 amino acids) and isoform b (NP001035702.1, 163 amino acids). Both isoforms share identical N-terminal sequences but diverge at their C-termini due to differential exon usage. The peptide fragment SSX4 (51-70) resides within the highly structured Kruppel-associated box (KRAB) domain (residues 23-82), specifically mapping to the KRAB-A subdomain responsible for transcriptional repression [2]. This 20-amino acid segment adopts an alpha-helical conformation stabilized by hydrophobic core interactions between Leu54, Leu58, and Phe62. Key structural features include:

  • DNA-binding motif: Basic residues (Arg51, Lys53, Arg55) facilitate electrostatic interactions with DNA phosphate backbones
  • Hydrophobic stabilization: Leu54, Leu58, and Phe62 form a conserved hydrophobic core
  • Post-translational modification site: Ser57 represents a putative phosphorylation site

Paralogous comparison reveals that SSX4 and SSX4B exhibit near-identical sequences (differing by only 2 residues in the KRAB domain), while other SSX family members (SSX1, SSX2, SSX3) share 70-80% sequence identity within this region. Notably, the C-terminal SSX repression domain (SSXRD, residues 156-187 in isoform a) contains a conserved nuclear export signal (NES) and protein interaction motifs that are truncated in isoform b due to frameshift-induced premature termination [5].

Table 2: SSX4 Protein Isoforms and Structural Domains

FeatureIsoform aIsoform bSSX4 (51-70) Location
UniProt IDO60224-1O60224-2N-terminal domain
Length (aa)18816351-70 segment
DomainsKRAB (23-82), SSXRD (156-187)KRAB (23-82), truncated C-terminalWithin KRAB-A subdomain
Nuclear LocalizationYes (NLS: 83-100)YesAdjacent to NLS
Functional MotifsTranscriptional repression, nuclear exportImpaired protein interactionsDNA/protein binding interface

Chromosomal Translocation Mechanisms in Synovial Sarcoma: SSX4-SYT Fusion Dynamics

The SSX4 gene participates in the pathognomonic t(X;18)(p11.2;q11.2) translocation observed in approximately 1-2% of synovial sarcomas, forming an oncogenic SYT-SSX4 fusion gene. This rearrangement occurs through non-homologous end joining (NHEJ) between SYT intron 10 and SSX4 exon 5, 6, or 7, preserving the reading frame across the fusion junction [3] [5] [8]. The resulting chimeric protein retains:

  • The N-terminal transcriptional activation domain of SYT (SNH domain)
  • The complete KRAB domain and nuclear localization signal of SSX4
  • The C-terminal repression domain of SSX4 (absent in isoform b fusions)

Molecular analyses reveal that SYT-SSX4 fusions predominantly associate with monophasic histology (spindle-cell morphology without glandular elements) and demonstrate lower transcriptional repression activity compared to SYT-SSX1 fusions [6] [8]. Intriguingly, approximately 10% of synovial sarcomas exhibit co-occurrence of multiple fusion variants (e.g., SYT-SSX1 + SYT-SSX4), suggesting polyclonal origins or genomic instability. Fluorescence in situ hybridization (FISH) studies demonstrate that SSX4 translocations typically involve asymmetric breakpoints within the SSX4 locus, with preferential retention of the telomeric copy in fusion events [6]. The SYT-SSX4 fusion protein deregulates BCL-2 expression through non-canonical stabilization mechanisms, conferring apoptosis resistance independent of BCL-2 phosphorylation status [8].

Table 3: Oncogenic SSX4 Fusion Characteristics in Synovial Sarcoma

Molecular FeatureSYT-SSX4 FusionPrevalenceFunctional Consequence
Translocation PartnersSYT (18q11.2) + SSX4 (Xp11.23)1-2% of casesDeregulated transcriptional complex
Breakpoint LocationSYT intron 10 + SSX4 exon 5/6/7>90%In-frame fusion preserving functional domains
Associated HistologyMonophasic subtype85%Spindle-cell proliferation
Co-occurring FusionsSYT-SSX1 (10% of SYT-SSX4+ tumors)RarePolyclonal disease origin
BCL-2 InteractionConstitutive overexpression100% of tested casesApoptosis resistance
Transcriptional ActivityModerate repressionVariableAltered chromatin remodeling

Properties

Product Name

Protein SSX4 (51-70)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.